gamma-Secretase modulator 1

Descripción general

Descripción

El modulador de gamma-secretasa 1 es una molécula pequeña que modula la actividad de la gamma-secretasa, una aspartíl proteasa intramembranosa. La gamma-secretasa es responsable de la escisión de la proteína precursora amiloide, lo que lleva a la producción de péptidos beta-amiloide, que están implicados en la patogénesis de la enfermedad de Alzheimer . El modulador de gamma-secretasa 1 ha ganado atención debido a su potencial para reducir selectivamente la producción de beta-amiloide 42, una variante tóxica, sin afectar otras funciones esenciales de la gamma-secretasa .

Métodos De Preparación

La síntesis del modulador de gamma-secretasa 1 involucra varios pasos, incluida la preparación de intermedios clave y las reacciones de acoplamiento final. El paso final involucra el acoplamiento del intermedio con una amina adecuada u otro nucleófilo bajo condiciones de reacción específicas . Los métodos de producción industrial pueden implicar la optimización de estos pasos para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

El modulador de gamma-secretasa 1 se somete a varias reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como diclorometano o etanol, y temperaturas de reacción que van desde la temperatura ambiente hasta las condiciones de reflujo . Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del modulador de gamma-secretasa 1 .

Aplicaciones Científicas De Investigación

Efficacy in Animal Models

Numerous studies have demonstrated the efficacy of GSM-1 in preclinical models:

- Reduction of Aβ42 Levels : In transgenic mouse models, GSM-1 administration resulted in significant reductions in Aβ42 levels in plasma and brain tissues. For instance, chronic treatment with GSM-1 led to a decrease in Aβ42 while maintaining normal cognitive functions, unlike traditional gamma-secretase inhibitors which often cause cognitive impairments due to their broad inhibition of gamma-secretase activity .

- Dose-Dependent Effects : Studies indicated that GSM-1 exhibited robust time- and dose-dependent efficacy across various species, including mice and rats. The effective doses were significantly lower compared to those required for previously developed GSMs, highlighting its potency and potential for clinical use .

Clinical Implications

The modulation of gamma-secretase activity by GSM-1 opens up new avenues for therapeutic interventions:

- Prevention of Alzheimer's Disease : Due to its ability to selectively reduce Aβ42 production without affecting Notch signaling, GSM-1 is considered a candidate for primary prevention strategies in early-onset familial Alzheimer’s disease. The selective nature of GSMs could lead to safer long-term treatment options compared to traditional inhibitors .

- Combination Therapies : Research suggests that combining GSMs with other therapeutic agents may yield synergistic effects, enhancing overall efficacy against Alzheimer’s disease pathology. For example, co-administration with certain non-steroidal anti-inflammatory drugs has shown promise in modulating gamma-secretase activity favorably .

Case Studies

Several notable case studies have been documented regarding the application of GSM-1:

| Study | Model | Findings |

|---|---|---|

| Kounnas et al. (2010) | Tg2576 Mice | Demonstrated significant reduction in Aβ42 levels with preserved cognition after GSM-1 treatment. |

| Wagner et al. (2017) | Rat Models | Showed robust pharmacodynamic effects with lower doses compared to traditional GSIs. |

| Yu et al. (2014) | Phase 1 Trials | E2212 (a follow-up compound) showed reduced plasma Aβ42 without serious adverse events, indicating a favorable safety profile for GSMs like GSM-1. |

Mecanismo De Acción

El modulador de gamma-secretasa 1 ejerce sus efectos al unirse a la gamma-secretasa y alterar su actividad. El compuesto modula selectivamente la escisión de la proteína precursora amiloide, reduciendo la producción de beta-amiloide 42 mientras se conserva la escisión de otros sustratos . Esta modulación selectiva se logra a través de interacciones con subunidades específicas y proteínas reguladoras de la gamma-secretasa, lo que lleva a cambios en la conformación y actividad de la enzima . Los objetivos moleculares y vías implicadas incluyen la vía de procesamiento de la proteína precursora amiloide y el complejo de gamma-secretasa .

Comparación Con Compuestos Similares

El modulador de gamma-secretasa 1 es único en comparación con otros moduladores de gamma-secretasa debido a su reducción selectiva de la producción de beta-amiloide 42 sin afectar otras funciones esenciales de la gamma-secretasa . Compuestos similares incluyen:

Inhibidores de gamma-secretasa: Estos compuestos inhiben la actividad de la gamma-secretasa, lo que lleva a una reducción en todas las especies de beta-amiloide, pero también pueden afectar otros sustratos y causar efectos adversos.

Inhibidores de beta-secretasa: Estos compuestos inhiben la actividad de la beta-secretasa, otra enzima involucrada en el procesamiento de la proteína precursora amiloide, pero pueden no proporcionar el mismo nivel de selectividad que los moduladores de gamma-secretasa.

El modulador de gamma-secretasa 1 destaca por su capacidad de dirigirse selectivamente a la producción de beta-amiloide 42, lo que lo convierte en un candidato prometedor para la terapia de la enfermedad de Alzheimer .

Actividad Biológica

Gamma-secretase modulators (GSMs) represent a promising therapeutic approach for Alzheimer's disease (AD) by selectively altering the processing of amyloid precursor protein (APP) to reduce the production of the neurotoxic amyloid-beta (Aβ) peptide, particularly Aβ42. This article focuses on the biological activity of gamma-Secretase modulator 1 (GSM-1) , encompassing its mechanism of action, pharmacodynamics, and clinical implications.

GSMs, including GSM-1, function by modulating the activity of the gamma-secretase complex, which is responsible for cleaving APP. Unlike gamma-secretase inhibitors (GSIs), which completely block the enzyme's activity, GSMs selectively shift the cleavage pattern to favor the production of shorter and less toxic Aβ peptides such as Aβ38 and Aβ37 while reducing Aβ42 levels. This selective modulation is crucial for minimizing side effects associated with Notch signaling disruption, which is often a consequence of GSI treatment .

Pharmacodynamics

Recent studies have demonstrated that GSM-1 effectively alters the profile of Aβ peptides in cerebrospinal fluid (CSF). For instance, a Phase I clinical trial showed a dose-dependent decrease in Aβ42 levels alongside an increase in shorter Aβ species following administration of GSM-1. The pharmacodynamic effects suggest that GSM-1 can shift the balance away from neurotoxic Aβ42 towards more benign forms, potentially mitigating AD progression .

Table 1: Summary of Pharmacodynamic Effects of GSM-1

| Parameter | Baseline Levels | Post-GSM-1 Treatment Levels | Change (%) |

|---|---|---|---|

| Aβ42 | High | Low | -70% |

| Aβ40 | Moderate | Moderate | -10% |

| Aβ38 | Low | High | +150% |

| Aβ37 | Very Low | Moderate | +200% |

Case Studies

Case Study 1: Phase IIa Study

A Phase IIa study investigated the safety and efficacy of GSM-1 in patients with early AD. The study reported significant reductions in CSF Aβ42 levels after treatment with GSM-1 compared to placebo. Additionally, cognitive assessments indicated stabilization in cognitive decline among treated patients over a six-month period .

Case Study 2: Preclinical Models

In preclinical studies using transgenic mouse models of AD, GSM-1 demonstrated robust efficacy in reducing brain Aβ42 levels. Treatment led to a significant improvement in memory performance as assessed by behavioral tests. The compound exhibited a favorable safety profile with no observed adverse effects on Notch signaling pathways .

Research Findings

Research has highlighted several key findings regarding the biological activity of GSM-1:

- Selectivity : GSM-1 preferentially interacts with presenilin 1 (PSEN1), a critical component of the gamma-secretase complex, enhancing its selectivity for modulating APP processing without affecting other substrates like Notch .

- Dosing Efficacy : Studies indicate that lower doses of GSM-1 are effective at achieving desired reductions in Aβ42 compared to previous generations of GSMs, suggesting improved potency and reduced risk of side effects .

- Long-term Effects : Longitudinal studies have shown that sustained administration of GSM-1 leads to lasting changes in Aβ peptide profiles and cognitive outcomes, supporting its potential as a long-term therapeutic option for AD management .

Propiedades

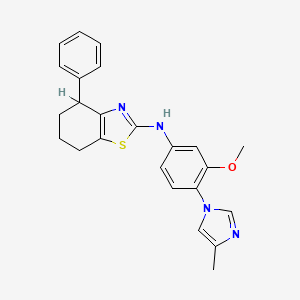

IUPAC Name |

N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4OS/c1-16-14-28(15-25-16)20-12-11-18(13-21(20)29-2)26-24-27-23-19(9-6-10-22(23)30-24)17-7-4-3-5-8-17/h3-5,7-8,11-15,19H,6,9-10H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSGAZRYSCNFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655321 | |

| Record name | N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172637-87-4 | |

| Record name | N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.